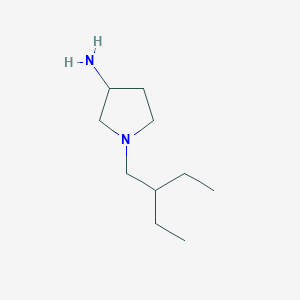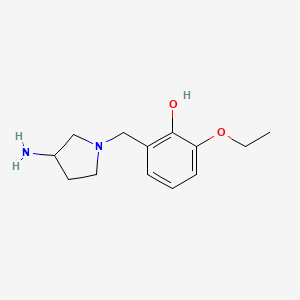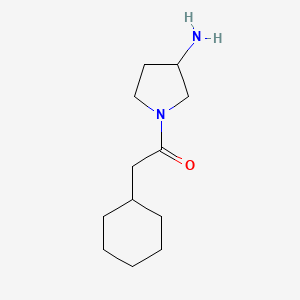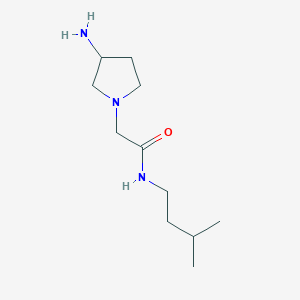
tert-Butyl 4-(6-hydroxy-4-pyridazinyl)-1-piperazinecarboxylate
Descripción general
Descripción
Tert-Butyl 4-(6-hydroxy-4-pyridazinyl)-1-piperazinecarboxylate (TBHP) is a synthetic molecule that has been widely studied for its potential applications in a variety of scientific fields. TBHP is a highly versatile molecule that can be used as a building block for the synthesis of other compounds, as a catalyst for chemical reactions, and as a research tool for studying the effects of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
tert-Butyl 4-(6-hydroxy-4-pyridazinyl)-1-piperazinecarboxylate and its derivatives have been extensively studied for their synthesis methods, characterization, and potential applications in various fields. The synthesis of these compounds typically involves condensation reactions, starting from basic building blocks like carbamimide and specific acids, under controlled conditions to achieve the desired chemical structure. The characterization of these compounds is conducted using spectroscopic methods such as LCMS, NMR (both 1H and 13C), IR, and CHN elemental analysis, alongside single crystal X-ray diffraction (XRD) to confirm their molecular structure. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction, with its structure confirmed by various spectroscopic methods and single crystal XRD data, highlighting the compound's crystallization in the monoclinic crystal system and P21/c space group (Sanjeevarayappa et al., 2015).
Biological Evaluation
The biological activity of these compounds has also been evaluated, with a focus on their antibacterial, anthelmintic, and antifungal properties. For instance, the aforementioned compound exhibited poor antibacterial but moderate anthelmintic activity, suggesting its potential use in developing treatments for specific parasitic infections (Sanjeevarayappa et al., 2015). Other derivatives have been found to possess moderate antibacterial and antifungal activities against several microorganisms, indicating their potential as therapeutic agents in treating infections (Kulkarni et al., 2016).
Molecular Structure and Crystal Packing
The molecular structure and crystal packing of these compounds reveal intricate details about their stability and potential interactions with biological molecules. For example, studies on tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provided insights into the typical bond lengths and angles of piperazine-carboxylates, contributing to our understanding of their chemical behavior and potential applications in drug design (Mamat et al., 2012).
Propiedades
IUPAC Name |
tert-butyl 4-(6-oxo-1H-pyridazin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)10-8-11(18)15-14-9-10/h8-9H,4-7H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZLTIQJDICZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468112.png)
![1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468119.png)
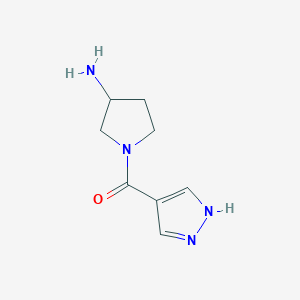
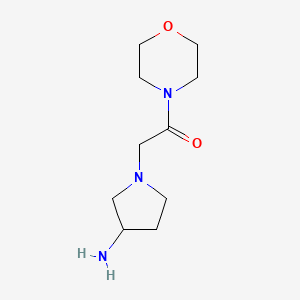

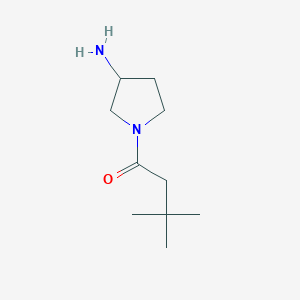
![1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468124.png)
